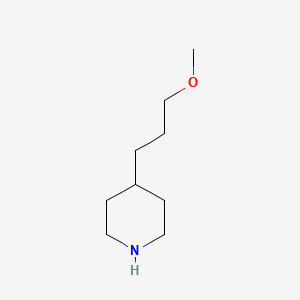

4-(3-Methoxypropyl)piperidine

Vue d'ensemble

Description

“4-(3-Methoxypropyl)piperidine” is a piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . This compound has a molecular formula of C9H19NO and a molecular weight of 157.25 .

Synthesis Analysis

Piperidines can be prepared either by nickel-catalyzed hydrogenation of pyridine or by cobalt-catalyzed hydrogenolysis of tetrahydrofurylamine . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical form of “this compound” is a liquid . It has a density of 0.876±0.06 g/cm3 .Applications De Recherche Scientifique

Analytical Characterization and Detection

4-(3-Methoxypropyl)piperidine and its derivatives have been analyzed for their chemical properties using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. For instance, De Paoli et al. (2013) characterized various psychoactive arylcyclohexylamines, including compounds related to this compound, through various analytical techniques, including liquid chromatography and ultraviolet detection for qualitative and quantitative analysis in biological fluids (De Paoli et al., 2013).

Medical and Pharmacological Research

In medical and pharmacological research, derivatives of this compound have been explored for their potential in treating bacterial infections. Kim et al. (2011) reported that a chemical compound, related to the piperidine structure, selectively killed bacterial persisters without affecting normal antibiotic-sensitive cells (Kim et al., 2011).

Drug Discovery and Neuropharmacology

In the field of drug discovery and neuropharmacology, piperidine derivatives have been explored for their potential as inhibitors of the presynaptic choline transporter, a target in treating neurological disorders. Bollinger et al. (2015) synthesized and studied a series of 4-methoxy-3-(piperidin-4-yl) benzamides, highlighting their potential as potent and selective inhibitors (Bollinger et al., 2015).

Safety and Hazards

“4-(3-Methoxypropyl)piperidine” is classified as having acute toxicity (Category 4, Oral and Dermal), skin corrosion (Sub-category 1B), and is hazardous to the aquatic environment (long-term, Chronic - Category Chronic 3) . It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage .

Mécanisme D'action

Target of Action

The primary target of 4-(3-Methoxypropyl)piperidine is the 5-HT4 receptor . This receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter that has roles in various physiological functions such as mood and behavior regulation, nausea, and intestinal movement .

Mode of Action

This compound acts as a selective agonist at the 5-HT4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT4 receptor, mimicking the action of serotonin, thereby activating the receptor .

Result of Action

The activation of the 5-HT4 receptor by this compound can lead to various physiological responses. For instance, it has been used as a synthetic intermediate in the synthesis of Prucalopride Succinate, a drug used for chronic constipation . .

Analyse Biochimique

Biochemical Properties

4-(3-Methoxypropyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes leads to the formation of metabolites through oxidation reactions. Additionally, this compound can interact with other proteins and enzymes, influencing their activity and stability.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of antioxidant enzymes and impact the levels of reactive oxygen species in cells . This modulation can lead to changes in cellular homeostasis and affect processes such as apoptosis and cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other cellular components . This binding can result in the inhibition or activation of specific enzymes, thereby altering metabolic pathways and gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant enzyme activity and reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidation reactions, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels. The interaction with cytochrome P450 enzymes is a key aspect of its metabolic pathway.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function. Understanding the transport mechanisms is essential for predicting its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum . Its localization can impact its activity and function, as well as its interactions with other biomolecules. Studying the subcellular localization provides insights into its mode of action and potential therapeutic applications.

Propriétés

IUPAC Name |

4-(3-methoxypropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-8-2-3-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURGRYWQFPZVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650846 | |

| Record name | 4-(3-Methoxypropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858260-60-3 | |

| Record name | 4-(3-Methoxypropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)

![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B1416118.png)

![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B1416119.png)

![5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid](/img/structure/B1416130.png)